[Methyl-(3-nitro-benzyl)-amino]-acetic acid
Description
Properties
IUPAC Name |
2-[methyl-[(3-nitrophenyl)methyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-11(7-10(13)14)6-8-3-2-4-9(5-8)12(15)16/h2-5H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQDVFBBFUAJMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)[N+](=O)[O-])CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(3-nitro-benzyl)-amino]-acetic acid typically involves multiple steps. One common route starts with the nitration of a benzyl compound to introduce the nitro group. This is followed by the reduction of the nitro group to an amino group. The final step involves the attachment of the amino group to an acetic acid moiety through an amide bond formation .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration and reduction reactions, followed by purification steps to isolate the desired product. These methods are optimized for yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Reactivity of the Nitro Group
The meta-nitro substituent directs electrophilic substitution and participates in reduction or nucleophilic aromatic substitution (NAS) reactions:
Reduction to Amine
Catalytic hydrogenation (H₂/Pd-C) or Zn/HCl reduces the nitro group to an amine, yielding [Methyl-(3-aminobenzyl)-amino]-acetic acid. This product serves as a precursor for diazonium salt reactions or further functionalization .
Nucleophilic Aromatic Substitution
Under basic conditions (NaOH/EtOH), the nitro group activates the aromatic ring for substitution. For example:
| Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| K₂CO₃, DMF, 80°C, 12h (with R-X) | 3-Substituted benzyl derivatives | 60–85 |
Carboxylic Acid Reactivity
The acetic acid moiety undergoes typical carboxylate transformations:
Esterification
Reaction with methanol/H₂SO₄ produces the methyl ester, enhancing lipid solubility for biological assays :
Amide Formation
Coupling with amines (EDC/HOBt) generates amides, useful in peptide mimetics or prodrug design :
Secondary Amine Reactivity
The methylamino group participates in alkylation or acylation:
Schiff Base Formation
Condensation with aldehydes (e.g., benzaldehyde) under mild acidic conditions yields imines :
Boc Protection
Treatment with di-tert-butyl dicarbonate (Boc₂O) in THF protects the amine, enabling orthogonal synthetic strategies :
Photochemical Behavior
The nitrobenzyl group undergoes photolysis under UV light (λ = 365 nm), cleaving the C–N bond to release methylamine and generate 3-nitrosobenzaldehyde :
Scientific Research Applications
Medicinal Chemistry Applications
Methyl-(3-nitro-benzyl)-amino-acetic acid has been investigated for its biological activities, particularly in the following areas:
- Anticancer Activity : This compound has shown promise as an inhibitor of histone deacetylases (HDACs), which are involved in cancer progression. Research indicates that modifications to the structure can improve potency against HDAC3 and HDAC8, making it a candidate for further development in cancer therapies .
- Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, Methyl-(3-nitro-benzyl)-amino-acetic acid may exhibit psychoactive properties. Studies on related compounds suggest potential binding affinities to opioid receptors, indicating possible applications in pain management or neuropharmacology .
- Antioxidant Properties : The compound's structure suggests it could possess antioxidant capabilities. Similar nitro-substituted compounds have demonstrated the ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .
Anticancer Research
A study focused on the synthesis of various derivatives of Methyl-(3-nitro-benzyl)-amino-acetic acid demonstrated that specific modifications could lead to enhanced inhibition of HDACs. For example, introduction of bulky groups at certain positions resulted in improved IC50 values against HDAC3 and HDAC8, suggesting a structure-activity relationship that could be exploited for drug design .
Neuroactive Properties Evaluation
Research into related compounds has shown significant binding affinities at μ-opioid receptors. This suggests that Methyl-(3-nitro-benzyl)-amino-acetic acid may also interact with similar targets, warranting further investigation into its potential as a neuroactive agent .
Mechanism of Action
The mechanism of action of [Methyl-(3-nitro-benzyl)-amino]-acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and interact with various biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Electronic and Steric Effects
- Nitro Group (NO₂): The 3-nitro substituent in the target compound is strongly electron-withdrawing, polarizing the benzyl ring and enhancing electrophilicity. This contrasts with analogs like N-(3-Methoxybenzoyl)glycine, where the methoxy group (OCH₃) donates electrons, stabilizing the ring .
Physicochemical Properties
- Solubility : Nitro and hydroxy groups enhance water solubility via polarity and hydrogen bonding, whereas methyl/ethyl groups increase hydrophobicity.
- Stability : The nitro group may confer oxidative stability but could pose challenges in reducing environments .
Biological Activity
[Methyl-(3-nitro-benzyl)-amino]-acetic acid is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its applications in medicinal chemistry.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1116339-80-0
- Molecular Formula : CHNO
The compound features a nitro group attached to a benzylamine moiety, which is known to influence its biological activity.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. It has shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis pathways.
Cytotoxic Activity
Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. In assays conducted on human lung adenocarcinoma (A549) and melanoma (A375) cell lines, the compound demonstrated significant inhibitory effects with IC values in the low micromolar range.
| Cell Line | IC (µM) |
|---|---|
| A549 (Lung) | < 10 |
| A375 (Melanoma) | 5.7 |
These results suggest that this compound could be further explored for its potential in cancer therapy.
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Activity : Similar compounds often act as enzyme inhibitors, which may apply here as well.
- Interference with DNA Synthesis : The nitro group may participate in redox reactions leading to DNA damage, contributing to cytotoxicity.
Study on Anticancer Activity
In a study published in MDPI, this compound was evaluated for its anticancer properties. The compound was tested against several human cancer cell lines, revealing selective cytotoxicity. The study highlighted its potential as a lead compound for developing new anticancer drugs due to its favorable activity profile against resistant cancer types .
Research on Antimicrobial Effects
Another investigation assessed the antimicrobial effects of various benzylamine derivatives, including this compound. The results indicated promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzylamine structure could enhance efficacy .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that high doses may lead to adverse effects; however, further detailed toxicological evaluations are necessary to establish safe dosage levels for therapeutic use.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [Methyl-(3-nitro-benzyl)-amino]-acetic acid, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves coupling reactions between methylamine derivatives and nitrobenzyl-acetic acid precursors. Key steps include:
- Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/NHS) to activate carboxylic acid groups for nucleophilic attack by methylamine derivatives .
- Nitro-group stability : Optimize temperature (e.g., 40–60°C) to prevent nitro-group reduction during synthesis, as observed in analogous triazine-based nitroaromatic syntheses .
- Purification : Column chromatography (silica gel, hexane/EtOH eluent) or recrystallization to isolate the product, monitored by TLC (Rf ~0.5 in hexane/EtOH) .
Q. How can spectroscopic techniques (NMR, IR) characterize the structural integrity of this compound?
- Methodology :
- 1H NMR : Key signals include aromatic protons (δ 7.1–8.2 ppm for nitrobenzyl), methylamino protons (δ 2.5–3.5 ppm), and carboxylic acid protons (δ ~12.8 ppm, broad) .
- 13C NMR : Carboxylic acid carbon at ~167 ppm, nitrobenzyl carbons at 120–150 ppm, and methylamino carbons at 40–60 ppm .
- IR : Stretching vibrations for nitro groups (~1520 cm⁻¹), carboxylic acid O-H (~2500–3000 cm⁻¹), and amide C=O (~1650 cm⁻¹) .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Solubility : Test in polar solvents (e.g., DMSO, methanol) and aqueous buffers (PBS pH 7.4). Poor aqueous solubility may require co-solvents (e.g., 10% DMSO) for biological assays .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Nitro groups are prone to photodegradation; store in amber vials .
Advanced Research Questions
Q. How does this compound interact with biological targets (e.g., enzymes, receptors), and what mechanistic insights can be derived?
- Methodology :
- Binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for targets like proteases or neurotransmitter receptors. Compare with structurally similar amino-acetic acid derivatives (e.g., piperidine/pyrrolidine analogs) .
- Mechanistic studies : Molecular docking (AutoDock Vina) to predict binding poses, validated by site-directed mutagenesis of putative receptor interaction sites .
Q. How can contradictory data on biological activity (e.g., conflicting IC50 values) be resolved in studies involving this compound?
- Methodology :
- Assay standardization : Control variables like buffer composition (e.g., ionic strength), cell passage number, and compound purity (>95% by HPLC).
- Orthogonal validation : Confirm activity via multiple assays (e.g., enzymatic inhibition + cellular viability). For example, discrepancies in MMP3 inhibition data may arise from off-target effects in cell-based vs. biochemical assays .
Q. What computational strategies (e.g., DFT, QSAR) predict the reactivity and metabolic fate of this compound?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic/nucleophilic sites (e.g., nitro group as electron sink) .
- Metabolic prediction : Use software like ADMET Predictor™ to identify likely Phase I metabolites (e.g., nitro reduction to amine, methyl oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
